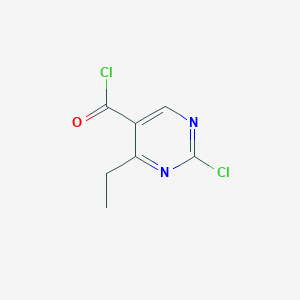
2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride is a chemical compound with the molecular formula C7H7Cl2N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride typically involves the chlorination of 4-ethyl-5-pyrimidinecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the acid with thionyl chloride, which results in the formation of the desired carbonyl chloride compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and safety during the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-ethyl-5-pyrimidinecarboxylic acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Substituted Pyrimidines: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis.
Coupled Products: Formed through coupling reactions.
Aplicaciones Científicas De Investigación
2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical agents.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules. This reactivity makes it useful in modifying biomolecules and studying their functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-methyl-5-pyrimidinecarbonyl chloride
- 2-Chloro-4-ethyl-5-pyrimidinecarboxylic acid
- 4-Ethyl-5-pyrimidinecarbonyl chloride
Uniqueness
2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both chloro and ethyl groups provides distinct reactivity and properties compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
306960-72-5 |
|---|---|
Fórmula molecular |
C7H6Cl2N2O |
Peso molecular |
205.04 g/mol |
Nombre IUPAC |
2-chloro-4-ethylpyrimidine-5-carbonyl chloride |
InChI |
InChI=1S/C7H6Cl2N2O/c1-2-5-4(6(8)12)3-10-7(9)11-5/h3H,2H2,1H3 |
Clave InChI |
QEKLNADXCCMCCZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NC=C1C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


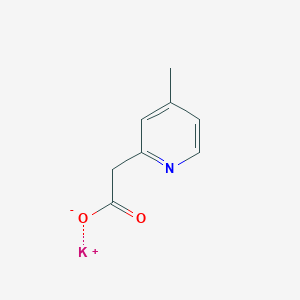

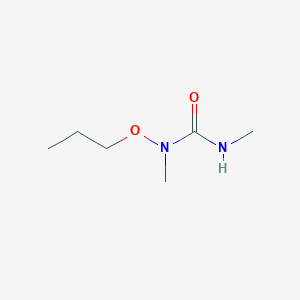
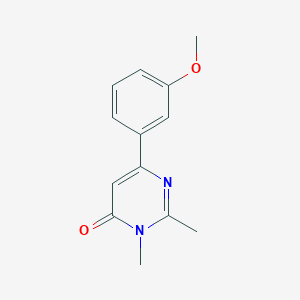


![tert-butyl 2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrrolidine-1-carboxylate](/img/structure/B13098034.png)
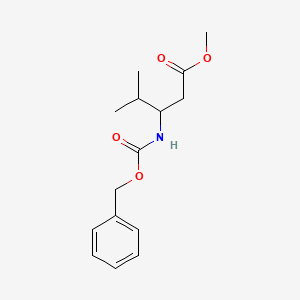


![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo-](/img/structure/B13098061.png)

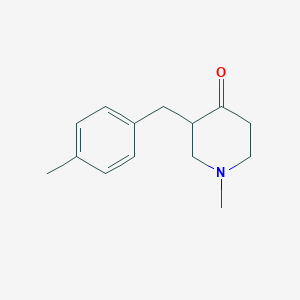
![2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B13098090.png)
